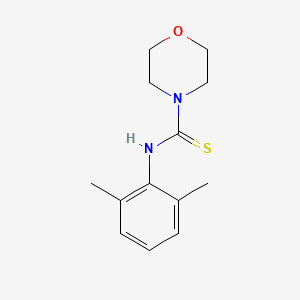

N-(2,6-dimethylphenyl)morpholine-4-carbothioamide

Description

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)morpholine-4-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2OS/c1-10-4-3-5-11(2)12(10)14-13(17)15-6-8-16-9-7-15/h3-5H,6-9H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJFULOIYKCZBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=S)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)morpholine-4-carbothioamide typically involves the reaction of 2,6-dimethylaniline with morpholine-4-carbothioic acid chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)morpholine-4-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of amines or thiols, depending on the reducing agent used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives related to N-(2,6-dimethylphenyl)morpholine-4-carbothioamide. For instance, a derivative was found to exhibit significant antiviral activity against the influenza A virus (H1N1) with an effective concentration (EC50) of 0.075 µg/ml. This performance is notably higher than that of established antiviral agents like Ribavirin .

Case Study:

- Compound: 2-(4,6-Dimorpholine-4-yl-1,3,5-triazine-2-yl)-N-(2,4-dimethylphenyl)-hydrazine-carbothioamide

- Virus Tested: Influenza A (H1N1)

- Results:

- EC50: 0.075 µg/ml

- Selectivity Index (SI): >1300

This indicates a promising avenue for developing new antiviral agents based on this compound's structure.

2. Anticancer Properties

Thiourea derivatives have been extensively studied for their anticancer properties. The structural modifications of thioureas can lead to compounds with enhanced biological activities against various cancer cell lines. For example, certain derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms involving DNA interaction .

Agricultural Applications

Fungicidal Activity

This compound has also been investigated for its fungicidal properties. Compounds derived from similar structures have been reported to control phytopathogenic fungi effectively. This application is crucial in agricultural practices where crop protection from fungal diseases is necessary.

Case Study:

- Study Focus: Efficacy against phytopathogenic fungi

- Results: Compounds demonstrated high fungicidal activity, suggesting potential use in agricultural formulations.

Material Science Applications

Coordination Chemistry

The compound's ability to act as a ligand in coordination chemistry has been explored. Dithiocarbamate ligands derived from thioureas like this compound are utilized for chelating heavy metals and forming complexes with various metal ions. These complexes can be applied in dye manufacturing and environmental remediation efforts .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Specific Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral Activity | EC50 = 0.075 µg/ml against H1N1; SI > 1300 |

| Anticancer Properties | Effective against cancer cell lines; DNA interaction studies | |

| Agricultural Sciences | Fungicidal Activity | High efficacy against phytopathogenic fungi |

| Material Science | Coordination Chemistry | Used as a ligand for heavy metal chelation |

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)morpholine-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This interaction can lead to the disruption of cellular processes, resulting in the observed biological activities .

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

Key structural analogs differ in heterocyclic systems, substituents, or functional groups. These modifications significantly impact reactivity, solubility, and biological activity:

Physicochemical Properties

- Solubility : Morpholine derivatives generally exhibit higher aqueous solubility than piperidine analogs due to the oxygen atom’s polarity. For example, metalaxyl (log P ~1.65) is more lipophilic than morpholine-based thioureas (estimated log P ~2.5–3.0), affecting their bioavailability and environmental persistence .

- Thermal Stability : N-(4-Methylphenyl)formamide analogs () undergo phase transitions under thermal stress, suggesting that the target compound’s stability may depend on the morpholine ring’s conformational rigidity.

Biological Activity

N-(2,6-dimethylphenyl)morpholine-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from recent studies.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a 2,6-dimethylphenyl group and a carbothioamide functional group. Its molecular formula is , with a molecular weight of approximately 232.34 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and are often targeted in Alzheimer's disease treatments.

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound exhibit antiviral properties against influenza viruses, indicating potential as therapeutic agents in viral infections.

Biological Activity Data

Recent research has evaluated the biological activity of this compound and its derivatives. The following table summarizes key findings from various studies:

Case Studies

-

Antiviral Activity Against Influenza A Virus :

- In vitro assays demonstrated that this compound derivatives exhibited potent antiviral activity against the H1N1 strain of the influenza virus. The effective concentration (EC50) was significantly lower than that of standard antiviral drugs like Ribavirin, suggesting a promising avenue for further research in antiviral therapies .

- Cholinesterase Inhibition :

- Cytotoxic Effects on Cancer Cells :

Q & A

Q. What are the common synthetic routes for N-(2,6-dimethylphenyl)morpholine-4-carbothioamide?

Methodological Answer: A two-step synthesis is often employed, starting with the reaction of N-(2,6-dimethylphenyl)chloroacetamide and morpholine-4-carbothioamide. Key parameters include:

- Molar Ratios: Use ~4 equivalents of nucleophile (e.g., diethylamine in analogous reactions) to ensure complete substitution .

- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) under reflux are common.

- Purification: Column chromatography or recrystallization to isolate the product. Example from analogous syntheses:

Q. Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns and morpholine-thioamide linkage.

- HPLC-MS: For purity assessment and molecular ion verification.

- X-ray Crystallography: Resolve structural ambiguities using programs like SHELX .

- Elemental Analysis: Validate empirical formula (C₁₃H₁₈N₂OS).

Q. What biological assays are typically used to evaluate its bioactivity?

Methodological Answer:

Q. How are impurities profiled in pharmaceutical-grade samples?

Methodological Answer:

- HPLC with UV/MS Detection: Use reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water).

- Reference Standards: Compare retention times with known impurities like 2,6-dimethylaniline or related carboxamides . Example impurities from analogous compounds:

| Impurity Code | Structure | CAS No. |

|---|---|---|

| Imp. A(EP) | 2,6-Dimethylaniline | 87-62-7 |

| Imp. B(EP) | N-(2,6-Dimethylphenyl)piperidine-2-carboxamide | 15883-20-2 |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Catalyst Screening: Test bases (e.g., K₂CO₃) or phase-transfer catalysts.

- Solvent Optimization: Compare DMF vs. THF for reaction kinetics.

- Temperature Control: Microwave-assisted synthesis for reduced side products.

- In-line Analytics: Use FTIR or Raman spectroscopy to monitor reaction progress.

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

Q. What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

Q. How to design mechanistic studies for its antimicrobial action?

Methodological Answer:

- Membrane Permeability Assays: Use fluorescent probes (e.g., SYTOX Green) to assess cell membrane disruption.

- Enzyme Inhibition: Test inhibition of bacterial dihydrofolate reductase (DHFR) via UV-Vis kinetics.

- Resistance Studies: Serial passage experiments to evaluate mutation rates under sub-MIC conditions.

Q. What strategies address challenges in crystallographic refinement?

Methodological Answer:

Q. How to integrate experimental and computational data for regulatory submissions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.